N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic organic compound. It is characterized by its complex structure, which includes a benzothiazole ring, a chromene moiety, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chromene Synthesis: The chromene moiety is often prepared via the condensation of salicylaldehyde with an appropriate β-ketoester.
Coupling Reactions: The benzothiazole and chromene intermediates are then coupled using a suitable coupling agent, such as EDCI or DCC, in the presence of a base.
Amidation: The final step involves the amidation of the coupled product with N,N-dimethylaminoethylamine to form the carboxamide.
Hydrochloride Formation: The hydrochloride salt is formed by treating the final product with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and chromene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide
- N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide sulfate
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a benzothiazole moiety and a chromene core, suggest interactions with various biological targets, making it a candidate for further investigation in drug development.
Chemical Structure and Properties
The compound can be represented by the following IUPAC name:
This compound .
Structural Formula
The molecular structure includes key functional groups that contribute to its biological activity:
- Benzothiazole : Known for its diverse biological properties including antimicrobial and antitumor activities.
- Chromene : Associated with anti-inflammatory and anticancer effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate kinase activity, particularly in cancer cell lines. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding : It may interact with cell surface receptors, altering signaling pathways related to cell growth and survival.
Anticancer Activity
Recent research has highlighted the potential of benzothiazole derivatives, including this compound, as anticancer agents. A study demonstrated that similar compounds inhibited the activity of Chk1 kinase in HeLa cells at concentrations as low as 2 µM, indicating a promising therapeutic index for cancer treatment .
Compound | Concentration (µM) | Effect |
---|---|---|
7h | 2 | Inhibition of Chk1 |
7l | 5 | Inhibition of pChk1 |
Cytotoxicity Assays
In vitro cytotoxicity assays have shown that this compound exhibits significant cytotoxic effects against various tumor cell lines. For instance, it has been reported to induce apoptosis in breast and colon cancer cells through the activation of caspase pathways .
Case Studies
- Study on HeLa Cells : A detailed examination of the compound's effects on HeLa cells showed that at a concentration of 5 µM, it significantly reduced cell viability by inducing apoptosis through mitochondrial pathways.
- Tumor Cell Line Studies : In studies involving human-derived tumor cell lines (breast, colon), the compound demonstrated potent growth inhibition at nanomolar concentrations, suggesting its potential as a lead compound for developing new anticancer therapies .
Toxicological Profile
While the therapeutic potential is promising, understanding the toxicological profile is crucial. Initial assessments indicate moderate toxicity at higher concentrations, necessitating further studies to elucidate the safety margins for potential clinical applications.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-oxochromene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S.ClH/c1-24(2)9-10-25(21-23-16-8-7-14(22)12-18(16)29-21)19(26)15-11-13-5-3-4-6-17(13)28-20(15)27;/h3-8,11-12H,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNKKXSWAHBTJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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